TBT1

Description

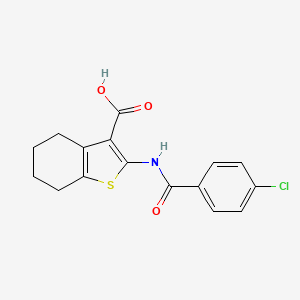

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14ClNO3S |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

InChI |

InChI=1S/C16H14ClNO3S/c17-10-7-5-9(6-8-10)14(19)18-15-13(16(20)21)11-3-1-2-4-12(11)22-15/h5-8H,1-4H2,(H,18,19)(H,20,21) |

InChI Key |

DUJFDTGMUKWELI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

TBT1 (T-bet) Mechanism of Action in Th1 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-box expressed in T cells (T-bet), encoded by the TBX21 gene, is a master regulator of T helper 1 (Th1) cell differentiation and function. As a member of the T-box family of transcription factors, T-bet plays a pivotal role in orchestrating the cell-mediated immune response, primarily against intracellular pathogens. Its mechanism of action is multifaceted, involving the transcriptional activation of hallmark Th1 genes, the repression of genes associated with other T helper lineages, and the induction of epigenetic modifications that solidify the Th1 phenotype. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning T-bet's function in Th1 cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

The differentiation of naive CD4+ T cells into the Th1 lineage is initiated by cytokines, most notably Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ). These cytokines activate the transcription factors STAT4 and STAT1, respectively, which are crucial for the initial induction of T-bet expression.[1][2] Once expressed, T-bet orchestrates a comprehensive program of gene expression that defines the Th1 cell identity.

A primary function of T-bet is the direct transcriptional activation of the IFNG gene, which encodes IFN-γ, the signature cytokine of Th1 cells. T-bet binds to conserved regulatory regions within the IFNG locus, leading to chromatin remodeling and enhanced gene transcription. This creates a positive feedback loop where T-bet-induced IFN-γ further promotes T-bet expression and Th1 differentiation.[2]

Concurrently, T-bet actively represses the genetic programs of other T helper lineages, particularly the Th2 pathway. It achieves this by physically interacting with GATA3, the master regulator of Th2 differentiation. This interaction leads to the redistribution of GATA3 away from Th2 target genes, thereby inhibiting their expression.[3][4][5]

Furthermore, T-bet is instrumental in remodeling the chromatin landscape of Th1-associated genes. It recruits chromatin-modifying enzymes to loci such as IFNG, promoting a transcriptionally permissive state characterized by histone acetylation and methylation marks conducive to gene expression.[6] This epigenetic imprinting ensures the stable commitment of the cell to the Th1 lineage.

Beyond its role in cytokine production, T-bet also regulates the expression of other key molecules involved in Th1 cell function, including the chemokine receptor CXCR3, which directs Th1 cell migration to sites of inflammation, and the T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3), a molecule involved in the regulation of Th1 responses.[7][8]

Quantitative Data on T-bet Function

The functional consequences of T-bet expression and deficiency have been quantified in numerous studies. The following tables summarize key quantitative findings on the impact of T-bet on gene expression and cell populations in Th1 cells.

| Gene/Protein | Experimental Condition | Quantitative Change | Reference |

| Tim-3 mRNA | T-bet-/- CD8+ T cells vs. Wild-Type | 8-fold decrease | [7] |

| IL-4 Production | Retroviral T-bet expression in Th2 cells | 20 to 50-fold reduction | [9] |

| ISG15 (an IFN-stimulated gene) | T-bet-/- vs. Wild-Type CD4+ T cells treated with IFN-γ | >1.5-fold increase (repression by T-bet) | [10] |

| Irf4 (Interferon Regulatory Factor 4) | T-bet-/- vs. Wild-Type Th1 cells | >2.0-fold increase (repression by T-bet) | [11] |

Table 1: T-bet-mediated Regulation of Gene Expression. This table presents quantitative data on the fold-change in the expression of T-bet target genes under various experimental conditions.

| Cell Population/Parameter | Experimental Condition | Quantitative Observation | Reference |

| GATA3 Binding Sites | Co-expression of T-bet and GATA3 vs. GATA3 alone | 7% loss, 13% gain of GATA3 binding sites | [5][12] |

| IFN-γ+ cells in CNS | T-bet conditional knockout mice with EAE | Absence of most IFN-γ+ Th1 cells | [13] |

| IL-17+ IFN-γ- cells in CNS | T-bet conditional knockout mice with EAE | Increased percentage | [13] |

| Retroviral Transduction Efficiency | Retroviral vector preloading with RetroNectin | >8-fold higher than static method | [14] |

Table 2: Impact of T-bet on Cellular Phenotypes and Interactions. This table summarizes quantitative findings related to the influence of T-bet on transcription factor binding and T helper cell populations in vivo.

Signaling Pathways and Logical Relationships

The mechanism of T-bet action is intricately linked to a network of signaling pathways and transcriptional regulators. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Figure 1: T-bet Induction and Downstream Effector Functions. This diagram illustrates the signaling cascade leading to T-bet expression and its subsequent multifaceted role in promoting the Th1 phenotype.

Figure 2: T-bet and GATA3 Cross-regulation. This diagram depicts the antagonistic relationship between T-bet and GATA3, highlighting T-bet's ability to sequester GATA3 and repress Th2 gene expression.

Experimental Protocols

The study of T-bet's mechanism of action relies on a variety of sophisticated molecular and cellular biology techniques. Below are detailed protocols for key experiments cited in the literature.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for T-bet

This protocol is designed to identify the genomic regions to which T-bet binds in Th1 cells.

-

Cell Preparation and Cross-linking:

-

Culture polarized Th1 cells (approximately 1-5 x 10^7 cells per immunoprecipitation).

-

Stimulate cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 4 hours to enhance transcription factor binding.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Sonication:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. The sonication conditions (e.g., power, duration, number of cycles) should be optimized for the specific cell type and sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with an anti-T-bet antibody or an isotype control IgG.

-

Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluates at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

-

Perform high-throughput sequencing of the libraries.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant T-bet enrichment compared to the input control.

-

Annotate the peaks to identify nearby genes and perform motif analysis to confirm the presence of T-bet binding motifs.

-

Intracellular Cytokine Staining for IFN-γ in Th1 Cells

This protocol allows for the detection and quantification of IFN-γ-producing Th1 cells by flow cytometry.

-

Cell Stimulation:

-

Restimulate Th1 cells (1-2 x 10^6 cells/mL) with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a stimulant such as PMA (20-50 ng/mL) and ionomycin (1 µM) for 4-6 hours. This allows for the intracellular accumulation of cytokines.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain for cell surface markers (e.g., CD4) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells with FACS buffer.

-

Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or a commercial permeabilization wash buffer) and incubating for 10-15 minutes at room temperature.

-

-

Intracellular Staining:

-

Add the fluorochrome-conjugated anti-IFN-γ antibody and an isotype control antibody to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on CD4+ T cells and then determine the percentage of cells positive for IFN-γ.

-

Retroviral Transduction for T-bet Overexpression

This protocol describes the method for introducing and overexpressing the Tbx21 gene in CD4+ T cells to study its gain-of-function effects.

-

Retrovirus Production:

-

Co-transfect a packaging cell line (e.g., HEK293T) with a retroviral vector encoding T-bet and a fluorescent reporter (e.g., GFP), along with a packaging plasmid (e.g., pCL-Eco).

-

Collect the viral supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.

-

-

T Cell Activation:

-

Isolate naive CD4+ T cells from a mouse spleen or human peripheral blood.

-

Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 for 24 hours.

-

-

Transduction (Spinfection):

-

Coat non-tissue culture treated plates with RetroNectin.

-

Add the viral supernatant to the coated plates and centrifuge to preload the virus onto the RetroNectin.

-

Remove the supernatant and add the activated T cells to the virus-coated plates.

-

Centrifuge the plates at a low speed (e.g., 1000 x g) for 60-90 minutes at 32°C to facilitate infection.

-

Incubate the cells for 24-48 hours.

-

-

Analysis of Transduction Efficiency:

-

After 48-72 hours, assess the transduction efficiency by measuring the percentage of reporter-positive (e.g., GFP+) cells by flow cytometry.

-

-

Functional Assays:

-

Sort the transduced cells based on reporter expression.

-

Perform functional assays, such as intracellular cytokine staining for IFN-γ and IL-4, or gene expression analysis by qPCR, to determine the effect of T-bet overexpression.

-

Figure 3: General Experimental Workflow for Studying T-bet Function. This diagram outlines a typical experimental pipeline for investigating the role of T-bet in Th1 cell differentiation and function.

Conclusion

T-bet is unequivocally the central orchestrator of the Th1 lineage. Its mechanism of action is a paradigm of lineage-defining transcription factor function, encompassing direct gene activation, repression of opposing lineages through protein-protein interactions, and the establishment of a stable epigenetic landscape. A thorough understanding of these intricate mechanisms is crucial for the development of novel therapeutic strategies targeting Th1-mediated immune responses in the context of infectious diseases, autoimmunity, and cancer. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of T-bet and its critical role in the immune system.

References

- 1. researchgate.net [researchgate.net]

- 2. The transcription factor T-bet is induced by multiple pathways and prevents an endogenous T helper-2 program during T helper-1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcription factors T-bet and GATA-3 control alternative pathways of T-cell differentiation through a shared set of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. CTCF and T-bet orchestrate Th1 T cell-specific structure and function at the interferon-γ locus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Th1 transcription factor T-bet regulates the expression of Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T-bet, a Th1 transcription factor regulates the expression of Tim-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. T-bet regulates Th1 responses through essential effects on GATA-3 function rather than on IFNG gene acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The transcription factor T-bet limits amplification of type I IFN transcriptome and circuitry in T helper 1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide regulatory analysis reveals T-bet controls Th17 lineage differentiation through direct suppression of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pathogenicity of IFN-γ–producing Th17 cells is independent of T-bet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Efficient Large-Scale Retroviral Transduction Method Involving Preloading the Vector into a RetroNectin-Coated Bag with Low-Temperature Shaking - PMC [pmc.ncbi.nlm.nih.gov]

role of TBT1 in immune system regulation

An In-depth Technical Guide on the Role of T-bet in Immune System Regulation

Introduction

The transcription factor T-bet (T-box expressed in T cells), encoded by the TBX21 gene, is a master regulator of the immune system, orchestrating the differentiation and function of a wide array of immune cells. Initially identified as the key driver of T helper 1 (Th1) cell lineage commitment, its role is now understood to extend across both the innate and adaptive immune systems, making it a critical component in coordinating type 1 immune responses. This guide provides a comprehensive overview of T-bet's function, the signaling pathways that regulate its expression and activity, and its implications in health and disease, with a focus on providing researchers, scientists, and drug development professionals with detailed, actionable information. While the query specified "TBT1," it is highly probable that this was a typographical error for T-bet, given that a protein named "Tbt-1" was identified as a Th1-specific transcription factor, which is now known as T-bet. This guide will proceed under that assumption. Other related molecules of interest in immunology with similar nomenclature include ZBTB1, a key factor in lymphocyte development, and TBK1, a kinase involved in inflammatory responses.

Core Functions of T-bet in the Immune System

T-bet plays a pivotal role in the development and function of numerous immune cell types, directing their differentiation and effector functions.

Adaptive Immunity

-

T helper 1 (Th1) Cell Differentiation: T-bet is the master regulator of Th1 cell differentiation. It directly activates the transcription of the gene for interferon-gamma (IFN-γ), the signature cytokine of Th1 cells, while simultaneously repressing genes associated with alternative T helper cell fates, such as Th2 and Th17.

-

CD8+ T Cells: In CD8+ T cells, T-bet is crucial for the development of cytotoxic effector cells. It regulates the expression of IFN-γ, granzyme B, and perforin, molecules essential for killing infected or cancerous cells.

-

B Cells: T-bet promotes immunoglobulin class switching to IgG2a in B cells, a process dependent on IFN-γ. It also guides the migration of memory B cells to sites of inflammation by regulating the expression of the chemokine receptor CXCR3.

-

Regulatory T (Treg) Cells: A subset of Treg cells expresses T-bet, which is important for their homeostasis and function, particularly in controlling Th1-mediated inflammation.

Innate Immunity

-

Natural Killer (NK) Cells: T-bet is essential for the maturation and effector function of NK cells. It works in concert with another T-box transcription factor, Eomesodermin (EOMES), to regulate the expression of genes involved in NK cell cytotoxicity and cytokine production.

-

Innate Lymphoid Cells (ILCs): T-bet is a key transcription factor for ILC1s, which are innate counterparts of Th1 cells and are significant producers of IFN-γ.

-

Dendritic Cells (DCs): T-bet expression in DCs is necessary for the efficient priming of Th1 cell responses. It also plays a role in regulating DC homeostasis and function in mucosal tissues.

Signaling Pathways Regulating T-bet

The expression and activity of T-bet are tightly controlled by a network of signaling pathways initiated by cytokines and antigen receptor engagement.

T-bet Induction in Naive CD4+ T Cells

The induction of T-bet in naive CD4+ T cells, which do not constitutively express it, is a critical step in their differentiation into Th1 cells. This process is primarily driven by two major signaling pathways:

-

T Cell Receptor (TCR) and Interferon-gamma (IFN-γ) Signaling: Initial activation of the TCR, in the presence of IFN-γ, triggers the first wave of T-bet expression. This occurs through the activation of STAT1.

-

Interleukin-12 (IL-12) Signaling: Subsequent signaling through the IL-12 receptor, which activates STAT4, is crucial for stabilizing and amplifying T-bet expression, leading to the full commitment to the Th1 lineage.

Quantitative Data Summary

The following tables summarize key quantitative data related to T-bet function and expression from various studies.

Table 1: T-bet Expression in Immune Cell Subsets

| Cell Type | Condition | T-bet Expression Level | Reference |

| Naive CD4+ T cells | Resting | Undetectable | |

| Th1 cells | Differentiated | High | |

| Th2 cells | Differentiated | Low/Undetectable | |

| CD8+ T cells | Effector | High | |

| NK cells | Mature | High | |

| B cells | Activated | Moderate | |

| Dendritic Cells | IFN-γ stimulated | Moderate |

Table 2: Impact of T-bet Deficiency on Immune Parameters in Mouse Models

| Parameter | Wild-Type | T-bet Knockout | Phenotypic Consequence | Reference |

| Th1 Differentiation | Normal | Severely Impaired | Reduced IFN-γ production | |

| Mucosal Mast Cells | Present | Markedly Reduced | Altered mucosal immunity | |

| Visceral Adiposity | Normal | Increased | Uncoupled from insulin resistance | |

| EAE Severity | High | Delayed Onset | Altered Th1/Th17 balance |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to study T-bet.

Protocol 1: Intracellular Staining for T-bet by Flow Cytometry

This protocol allows for the quantification of T-bet expression within individual cells of a mixed population.

Objective: To measure the percentage of T-bet-expressing cells and the mean fluorescence intensity of T-bet staining in different immune cell subsets.

Materials:

-

Single-cell suspension of immune cells (e.g., splenocytes, peripheral blood mononuclear cells)

-

Cell surface antibodies (e.g., anti-CD4, anti-CD8, anti-NK1.1)

-

Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

-

Anti-T-bet antibody conjugated to a fluorophore (e.g., PE-Cy7)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from the tissue of interest.

-

Perform cell surface staining by incubating cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in 1 mL of freshly prepared Fixation/Permeabilization solution and incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with 1X Permeabilization Buffer.

-

Resuspend the cells in 100 µL of 1X Permeabilization Buffer and add the anti-T-bet antibody.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with 1X Permeabilization Buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify T-bet expression.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for T-bet

ChIP is used to identify the direct genomic targets of T-bet, providing insight into the genes it regulates.

Objective: To determine if T-bet directly binds to the promoter or other regulatory regions of a target gene (e.g., IFNG).

Materials:

-

Immune cells expressing T-bet (e.g., in vitro differentiated Th1 cells)

-

Formaldehyde for cross-linking

-

ChIP-grade anti-T-bet antibody

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

Reagents for DNA purification

-

Primers for qPCR analysis of target and control genomic regions

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Immunoprecipitate the T-bet-DNA complexes by incubating the lysate with an anti-T-bet antibody overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the co-immunoprecipitated DNA.

-

Quantify the amount of target DNA sequence (e.g., IFNG promoter) and a negative control region by qPCR.

-

Calculate the enrichment of the target sequence in the T-bet ChIP sample relative to an isotype control ChIP and the input chromatin.

T-bet in Disease

Given its central role in regulating immune responses, dysregulation of T-bet is implicated in a variety of diseases

TBT1: A Novel Inhibitor of the MsbA Transporter Protein - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TBT1, a novel small-molecule inhibitor of the MsbA transporter protein. MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for the development of new antibiotics. This compound presents a unique mechanism of action, functioning as an inhibitor of LPS transport while simultaneously stimulating the ATPase activity of MsbA. This document details the mechanism of this compound, presents key quantitative data, outlines experimental protocols for its study, and provides visualizations of the relevant biological and experimental processes.

Introduction to MsbA

MsbA is a homodimeric ABC transporter integral to the inner membrane of most Gram-negative bacteria. Its primary function is to flip the lipid A-core oligosaccharide portion of LPS from the cytoplasmic leaflet to the periplasmic leaflet, a crucial step in the biogenesis of the outer membrane.[1] The alternating access model describes the transport cycle of MsbA, which is powered by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). This cycle involves conformational changes that alternate the accessibility of the substrate-binding pocket from the cytoplasm to the periplasm.[2] Given its essential role in bacterial viability, MsbA has emerged as a promising target for the development of novel antibacterial agents.

This compound: A Unique MsbA Inhibitor

This compound (tetrahydrobenzothiophene-1) was identified as a potent inhibitor of LPS transport in Acinetobacter species.[2] Unlike typical ABC transporter inhibitors that suppress ATP hydrolysis, this compound exhibits the unusual property of stimulating MsbA's ATPase activity.[2] This decoupling of ATP hydrolysis from substrate transport makes this compound a subject of significant scientific interest for understanding the complex allosteric regulation of ABC transporters and for designing new classes of antibiotics.

Mechanism of Action

Structural and functional studies have revealed that this compound exerts its inhibitory effect through a novel allosteric mechanism. Two molecules of this compound bind asymmetrically to the central substrate-binding pocket within the transmembrane domains (TMDs) of MsbA.[2] This binding event induces a significant conformational change, trapping the transporter in a "collapsed inward-facing" state.[2] In this conformation, the distance between the two NBDs is drastically reduced, which is thought to be the basis for the observed stimulation of ATP hydrolysis.[2] By occupying the substrate-binding site and locking the transporter in a transport-incompetent conformation, this compound effectively blocks the flipping of LPS, leading to its accumulation in the inner membrane and subsequent cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the interaction of this compound with MsbA from Acinetobacter baumannii.

| Parameter | Value | Reference |

| Basal ATPase Activity of A. baumannii MsbA (in nanodiscs) | ~1 µmol ATP/min/mg MsbA | [2] |

| This compound-induced ATPase Stimulation | 4-6 fold increase | [2] |

| EC50 for this compound-induced ATPase Stimulation | 13 µM |

| Conformation | NBD Distance (Cα-Cα) | Reference |

| Drug-free MsbA (wide inward-facing) | ~47 Å | [2] |

| This compound-bound MsbA (collapsed inward-facing) | ~20 Å | [2] |

Signaling and Functional Pathways

The following diagrams illustrate the functional cycle of MsbA and the inhibitory mechanism of this compound.

Caption: The functional cycle of the MsbA transporter.

Caption: Mechanism of MsbA inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the study of this compound's effect on MsbA.

MsbA Expression and Purification

-

Expression: The gene for A. baumannii MsbA is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag and transformed into E. coli C43(DE3) cells. Cells are grown in a rich medium (e.g., ZYP-5052) to a specified optical density, and protein expression is induced.

-

Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl), and lysed using a high-pressure microfluidizer. The cell lysate is centrifuged to remove cell debris, and the supernatant is ultracentrifuged to pellet the cell membranes.

-

Solubilization: The isolated membranes are solubilized in a buffer containing a detergent, typically 1% (w/v) n-dodecyl-β-D-maltoside (DDM).

-

Purification: The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column is washed with a buffer containing a low concentration of imidazole, and the His-tagged MsbA is eluted with a high concentration of imidazole.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.

Reconstitution of MsbA into Nanodiscs

-

Preparation of Components: Purified MsbA in DDM, Membrane Scaffold Protein (MSP, e.g., MSP1D1), and phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), POPG) are prepared.

-

Mixing: MsbA, MSP, and lipids are mixed at a specific molar ratio (e.g., 1:2.5:150 for MsbA:MSP:lipid) in a buffer containing sodium cholate.

-

Detergent Removal: The detergent is removed by adding Bio-Beads and incubating overnight at 4°C. This allows for the self-assembly of the nanodiscs with the embedded MsbA.

-

Purification of Nanodiscs: The reconstituted nanodiscs are separated from empty nanodiscs and protein aggregates by size-exclusion chromatography.

ATPase Activity Assay

-

Reaction Mixture: The ATPase activity of MsbA reconstituted in nanodiscs is measured in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2) containing a range of ATP concentrations.

-

Initiation and Incubation: The reaction is initiated by adding ATP and incubated at 37°C for a defined period (e.g., 20 minutes).

-

Termination: The reaction is terminated by the addition of a stop solution (e.g., 1% SDS).

-

Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. The absorbance is measured at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the substrate concentration to determine kinetic parameters. For inhibitor studies, the assay is performed in the presence of varying concentrations of this compound.

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: The purified MsbA-TBT1 complex in nanodiscs is concentrated to an appropriate concentration (e.g., 2-5 mg/mL). A small volume (e.g., 3 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).

-

Data Collection: The frozen grids are loaded into a transmission electron microscope (e.g., Titan Krios) operating at 300 kV and equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically.

-

Image Processing: The raw movie frames are subjected to motion correction and dose-weighting. The contrast transfer function (CTF) of each micrograph is estimated. Particles are then automatically picked, extracted, and subjected to 2D classification to remove poor-quality particles.

-

3D Reconstruction: An initial 3D model is generated, and the selected particles are used for 3D classification and refinement to obtain a high-resolution 3D reconstruction of the MsbA-TBT1 complex.

Experimental Workflow Visualization

References

T-bet (TBT1) Expression in Lymphoid Organs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-bet, encoded by the TBX21 gene, is a crucial T-box transcription factor that plays a master regulatory role in the differentiation and function of various immune cells. It is a key driver of Type 1 immunity, essential for host defense against intracellular pathogens. The expression of T-bet is tightly regulated within different lymphoid compartments, influencing the development, lineage commitment, and effector functions of a wide array of lymphocytes. This technical guide provides a comprehensive overview of T-bet expression in primary and secondary lymphoid organs, with a focus on quantitative data, experimental protocols for its detection, and the signaling pathways governing its expression.

Data Presentation: Quantitative Analysis of T-bet Expression

The expression of T-bet varies significantly among different immune cell populations and their developmental stages within lymphoid organs. The following tables summarize quantitative data on T-bet expression, primarily from flow cytometry analyses in both human and mouse models. It is important to note that expression levels can be influenced by the activation state of the cells and the specific experimental conditions.

Table 1: T-bet Expression in Murine Lymphoid Organs

| Lymphoid Organ | Immune Cell Subset | Marker Profile | T-bet Expression (% positive) | T-bet Expression (MFI) | Species/Condition |

| Spleen | Naive CD4+ T cells | CD4+CD44low | Negative[1] | - | Mouse/Naive |

| Memory CD4+ T cells | CD4+CD44hi | ~40%[1] | - | Mouse/Naive | |

| Regulatory T cells (Tregs) | CD4+Foxp3+ | ~10% | - | Mouse/Naive | |

| CD8+ T cells | CD8+ | Negative in naive state[2] | - | Mouse/Naive | |

| Natural Killer (NK) Cells | NK1.1+CD3- | High | Higher than in Bone Marrow NK cells[3] | Mouse/Naive | |

| T follicular helper (Tfh) cells | CD4+CD44+CXCR5+ | Lower than Th1 cells | Lower than Th1 cells[4] | Mouse/LCMV infection | |

| Th1 cells | CD4+CD44+CXCR5- | High[4] | High[4] | Mouse/LCMV infection | |

| Lymph Nodes | Regulatory T cells (Tregs) | CD4+Foxp3+ | 3-5% | - | Mouse/Naive |

| Memory B cells (MBCs) | IgD-HA-specific | Subsets of T-bet-low and T-bet-high cells are present | Varies[5] | Mouse/Influenza infection | |

| Bone Marrow | Natural Killer (NK) Cells | NK1.1+CD3- | Present, but lower than spleen[1] | Lower than in Spleen NK cells[3] | Mouse/Naive |

| Thymus | Vα14i NKT cells | CD1d tetramer+ TCRβ+ | Present in immature stages[6] | - | Mouse/Naive |

| Natural Th1 (nTh1) cells | CD4SP TCRβhigh IFNγ+ | Development is T-bet independent[7] | - | Mouse/Naive |

Table 2: T-bet Expression in Human Lymphoid Organs and Peripheral Blood

| Tissue/Organ | Immune Cell Subset | Marker Profile | T-bet Expression (% positive) | Notes |

| Spleen | Memory B cells (MBCs) | CD19+ | T-bet-high subset is selectively maintained[5] | T-bet-high MBCs are resident and do not recirculate. |

| Lymph Nodes | Memory B cells (MBCs) | CD19+ | T-bet-low subset is present[8] | T-bet-high MBCs are largely absent.[8] |

| Bone Marrow | B cells | CD19+ | T-bet-high subset is present[5] | - |

| Tonsil | B cells | CD19+ | T-bet-low subset can be identified[8] | T-bet-high cells are not found.[8] |

| Peripheral Blood | γδ T cells | TCRγδ+ | ~60% | [2] |

| Invariant NKT (iNKT) cells | Vα24-Jα18+ | ~50% | [2] | |

| Memory B cells | CD19+CD27+ | ~10% express T-bet[9] | T-bet expression is largely in the memory compartment.[9] |

Signaling Pathways Regulating T-bet Expression

The induction and maintenance of T-bet expression are controlled by a complex network of signaling pathways initiated by cytokines and antigen receptor engagement.

T-bet Induction in T Helper 1 (Th1) Cells

T-bet is the master regulator of Th1 cell differentiation. Its expression is primarily induced by two major signaling pathways:

-

T Cell Receptor (TCR) and CD28 Co-stimulation: Engagement of the TCR by peptide-MHC complexes on antigen-presenting cells (APCs), along with co-stimulation through CD28, initiates a signaling cascade that is a prerequisite for T-bet induction.

-

Cytokine Signaling:

-

Interferon-gamma (IFN-γ): IFN-γ, the signature cytokine of Th1 cells, creates a positive feedback loop by signaling through the IFN-γ receptor (IFNGR) to activate STAT1, which in turn promotes TBX21 gene transcription.[10]

-

Interleukin-12 (IL-12): IL-12, produced by APCs, signals through the IL-12 receptor to activate STAT4, another key transcription factor that drives T-bet expression.[10]

-

These pathways converge to establish and stabilize the Th1 phenotype.

T-bet in Other Lymphoid Lineages

T-bet expression is not limited to Th1 cells. It also plays a crucial role in other lymphoid lineages, including CD8+ T cells, B cells, and various innate lymphoid cells (ILCs).

-

CD8+ T cells: Similar to Th1 cells, T-bet is critical for the differentiation of cytotoxic T lymphocytes (CTLs) and is induced by TCR signaling and cytokines like IL-12.

-

B cells: T-bet expression in B cells is associated with class switching to IgG2a/c and the formation of memory B cell subsets.[11] T-bet-expressing B cells are particularly prominent in the spleen.[5]

-

Innate Lymphoid Cells (ILCs): T-bet is a defining transcription factor for Group 1 ILCs, which include conventional NK cells and ILC1s. It is essential for their development and effector function, primarily the production of IFN-γ. T-bet can also be expressed by certain subsets of ILC3s, contributing to their plasticity.

Experimental Protocols for T-bet Detection

Accurate detection and quantification of T-bet expression are fundamental for studying immune cell differentiation and function. The following are detailed methodologies for key experiments.

Experimental Workflow: T-bet Expression Analysis

The general workflow for analyzing T-bet expression in lymphoid tissues involves tissue processing, cell staining, data acquisition, and analysis.

Flow Cytometry for Intracellular T-bet Staining

Flow cytometry is the most common method for quantifying T-bet expression at the single-cell level.

-

Reagents and Materials:

-

Single-cell suspension from lymphoid tissue

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD19, NK1.1, CD44, CD62L)

-

Transcription Factor Staining Buffer Set (containing fixation and permeabilization buffers)

-

Fluorochrome-conjugated anti-T-bet antibody and corresponding isotype control

-

Flow cytometer

-

-

Protocol:

-

Prepare Single-Cell Suspension: Mechanically dissociate lymphoid organs (e.g., spleen, lymph nodes) or flush bone marrow to obtain a single-cell suspension. For thymus, mechanical dissociation is also used. Filter cells through a 70 µm cell strainer.

-

Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

-

Surface Marker Staining: Wash cells with FACS buffer and stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.

-

Fixation: Wash the cells and then resuspend in fixation buffer. Incubate for 20-60 minutes at room temperature or 4°C.

-

Permeabilization: Wash the cells with permeabilization buffer.

-

Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-T-bet antibody or isotype control. Incubate for 30-60 minutes at room temperature or 4°C in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software. After gating on live, single cells, identify the cell populations of interest based on their surface marker expression. Then, determine the percentage of T-bet positive cells and the Mean Fluorescence Intensity (MFI) of T-bet staining within each population, using the isotype control to set the gate for positive staining.

-

Immunohistochemistry (IHC) for T-bet Detection in Tissue Sections

IHC allows for the visualization of T-bet expressing cells within the architectural context of the lymphoid tissue.

-

Reagents and Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) lymphoid tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidase activity)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody: anti-T-bet antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

-

-

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).

-

Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating the sections with a blocking buffer.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-T-bet antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Signal Detection: Wash the sections and apply the DAB substrate. Monitor for the development of a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

-

Image Analysis: Examine the slides under a microscope. T-bet expression will be observed as brown staining in the nucleus of positive cells.

-

Conclusion

T-bet is a pivotal transcription factor with a widespread and dynamically regulated expression pattern across various immune cell lineages within lymphoid organs. Understanding the quantitative expression of T-bet and the signaling pathways that control it is essential for dissecting the mechanisms of immune regulation in health and disease. The methodologies outlined in this guide provide a robust framework for the investigation of T-bet, paving the way for further insights into its role in immunity and its potential as a therapeutic target in autoimmune diseases, infections, and cancer.

References

- 1. T-bet and Eomesodermin in NK Cell Development, Maturation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Transcription Factor T-Bet Is Required for Optimal Type I Follicular Helper T Cell Maintenance During Acute Viral Infection [frontiersin.org]

- 5. The transcription factor T-bet resolves memory B cell subsets with distinct tissue distributions and antibody specificities in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-bet concomitantly controls migration, survival, and effector functions during the development of Vα14i NKT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-Bet independent development of IFNγ secreting natural T helper 1 cell population in the absence of Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. T-bet and RORα control lymph node formation by regulating embryonic innate lymphoid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The transcription factor T-bet is induced by multiple pathways and prevents an endogenous T helper-2 program during T helper-1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Transcription Factor T-bet Resolves Memory B Cell Subsets with Distinct Tissue Distributions and Antibody Specificities in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Tributyltin (TBT1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT), an organotin compound, has garnered significant scientific interest due to its potent biological activities. Initially used as a biocide in anti-fouling paints, its effects on the endocrine and immune systems have made it a subject of extensive toxicological and pharmacological research. This guide provides a comprehensive overview of the preliminary studies on the biological activity of TBT, with a focus on its pro-apoptotic effects and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and toxicological assessment.

Quantitative Data on Biological Activity

The cytotoxic and pro-apoptotic effects of TBT have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values for TBT Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| TBT-Cl | CAL-27 | 24 hours | 0.91 ± 0.53 | [1] |

| TBT-OCOCF3 | CAL-27 | 24 hours | 2.45 ± 0.14 | [1] |

| bis(tributyltin) oxide (TBT-O) | CAL-27 | 24 hours | 13.18 ± 3.70 | [1] |

| TBT-Br | PB-1 | Not Specified | 0.62 ± 0.04 | [2] |

Table 2: Apoptosis-Inducing Concentrations of TBT in Human Breast Cancer Cell Lines

| Compound | Cell Line | Observation | Concentration | Reference |

| Tributyltin chloride (TBT-Cl) | MCF-7, MDA-MB-231 | Apoptosis induction (PARP cleavage) | 200 nM | [3][4] |

| Tributyltin chloride (TBT-Cl) | KGN | Apoptosis induction | 200 ng/mL | [5] |

| Tributyltin compounds | KGN | Immediate cell death | >1000 ng/mL | [5] |

Key Biological Activities and Signaling Pathways

TBT exerts its biological effects primarily through the induction of apoptosis via multiple signaling pathways. The key pathways implicated in TBT-induced apoptosis are the Tumor Necrosis Factor-alpha (TNFα) signaling pathway and the c-Jun N-terminal kinase (JNK) pathway.

TNFα Signaling Pathway

TBT has been shown to increase the mRNA expression of TNFα, a potent pro-inflammatory and pro-apoptotic cytokine.[6] The binding of TNFα to its receptor, TNFR1, can initiate a signaling cascade that leads to the activation of caspases and ultimately, apoptosis.[7][8] Studies in murine macrophage cell lines have demonstrated a dose-dependent increase in TNFα mRNA expression following TBT exposure, which correlates with an increase in apoptosis.[6] Furthermore, TBT-induced increases in TNFα and Interferon-gamma (IFNγ) secretion in human lymphocytes are dependent on the p38 MAPK pathway.[9][10]

JNK Signaling Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling pathways, is critically involved in cellular responses to stress, including apoptosis. TBT has been shown to activate the JNK pathway in various cell types.[11] In human amnionic cells, TBT-induced apoptosis is mediated by the inhibition of protein phosphatase 2A (PP2A), leading to the activation of JNK and its downstream target c-Jun.[12] The activation of the JNK pathway ultimately results in the activation of caspase-3 and apoptosis.[12] In pancreatic β-cells, TBT induces oxidative stress, which in turn triggers the JNK signaling pathway, leading to apoptosis.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the biological activity of TBT.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[14][15][16]

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with TBT at various concentrations for the specified duration.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[14]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells at room temperature for 15 minutes in the dark.[17]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled dUTPs can be fluorescently tagged for detection by fluorescence microscopy or flow cytometry.[18]

Protocol:

-

Sample Preparation and Fixation:

-

For cultured cells, wash with PBS and fix with 4% paraformaldehyde in PBS.[19]

-

For tissue sections, deparaffinize and rehydrate, followed by fixation.

-

-

Permeabilization:

-

Incubate the fixed cells with a permeabilization solution (e.g., 0.25% Triton X-100 in PBS) to allow the TdT enzyme to access the nucleus.[19]

-

-

TdT Labeling Reaction:

-

Incubate the permeabilized cells with the TdT reaction mix, which contains TdT enzyme and labeled dUTPs.

-

Incubate at 37°C in a humidified chamber.[18]

-

-

Detection and Analysis:

-

Wash the cells to remove unincorporated dUTPs.

-

If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin.

-

Analyze the samples by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.[20]

-

Conclusion

The preliminary studies on Tributyltin (TBT) highlight its significant pro-apoptotic activity in various cell types. The induction of apoptosis is mediated by complex signaling networks, with the TNFα and JNK pathways playing central roles. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the mechanisms of TBT-induced cytotoxicity and its potential applications or toxicological implications. This information is crucial for drug development professionals seeking to understand apoptosis-inducing agents and for scientists investigating the environmental and health impacts of organotin compounds.

References

- 1. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tributyltin (TBT) increases TNFα mRNA expression and induces apoptosis in the murine macrophage cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. sinobiological.com [sinobiological.com]

- 9. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]

- 10. Tributyltin stimulates synthesis of interferon gamma and tumor necrosis factor alpha in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pattern of MAP kinases p44/42 and JNK activation by non-lethal doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of PP2A and the consequent activation of JNK/c-Jun are involved in tributyltin-induced apoptosis in human amnionic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. kumc.edu [kumc.edu]

- 18. clyte.tech [clyte.tech]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring T-bet (TBX21) Expression Levels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-bet, also known as T-box transcription factor 21 (TBX21), is a master regulator of the T helper 1 (Th1) lineage of T cells.[1][2] It plays a crucial role in the immune system by controlling the expression of interferon-gamma (IFN-γ), a key cytokine in the defense against intracellular pathogens.[1][2] The expression of T-bet is tightly regulated and its dysregulation is associated with various autoimmune diseases and cancers.[3] Accurate measurement of T-bet expression at both the mRNA and protein level is therefore critical for research in immunology, infectious diseases, and oncology.

This document provides detailed application notes and protocols for the quantification of T-bet expression using various molecular and cellular biology techniques.

Data Presentation: T-bet (TBX21) Expression Summary

The following table summarizes the relative expression levels of T-bet in various human immune cell populations under different conditions. This data is compiled from publicly available resources and literature.

| Cell Type | Condition | T-bet mRNA Expression | T-bet Protein Expression | Reference |

| Naive CD4+ T cells | Resting | Low/Undetectable | Low/Undetectable | [1][4] |

| Th1 cells | Activated | High | High | [1][2] |

| Th2 cells | Activated | Low | Low | [1] |

| Natural Killer (NK) cells | Resting/Activated | Moderate to High | Moderate to High | [1][5] |

| CD8+ T cells | Activated | High | High | [1] |

| B cells | Certain memory subsets | Moderate | Moderate | [1][6] |

| Dendritic cells | - | Low | Low | [2] |

Signaling Pathway and Experimental Workflow Diagrams

T-bet (TBX21) Signaling Pathway

The expression of T-bet is primarily induced by two key signaling pathways in T helper cells: the IFN-γ/STAT1 pathway and the IL-12/STAT4 pathway.[1][2] The following diagram illustrates this signaling cascade.

References

- 1. TBX21 - Wikipedia [en.wikipedia.org]

- 2. The Role of Protein Modifications of T-Bet in Cytokine Production and Differentiation of T Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - TBX21 [maayanlab.cloud]

- 4. The transcription factor T-bet is induced by multiple pathways and prevents an endogenous T helper-2 program during T helper-1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBX21 T-box transcription factor 21 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. The transcription factor T-bet resolves memory B cell subsets with distinct tissue distributions and antibody specificities in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of a Target Transcription Factor

A Note on the Target Protein "TBT1"

The designation "this compound" does not correspond to a standard or widely recognized protein in chromatin biology or immunology. It is possible that this is an abbreviation for a specific target of interest, a novel factor, or a typographical error. Common and well-studied T-box transcription factors include T-bet (also known as TBX21) and TBR1 (T-Box Brain Transcription Factor 1). The following protocol is a robust, general procedure for the chromatin immunoprecipitation of a transcription factor. Researchers should substitute their specific protein of interest and optimize the protocol accordingly, particularly the antibody selection and chromatin shearing steps.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context.[1][2] This method allows for the identification of specific genomic regions that are bound by a protein of interest, such as a transcription factor or a modified histone.[2] The core principle of ChIP involves the use of a specific antibody to enrich for a target protein and its associated chromatin. The co-precipitated DNA is then purified and can be analyzed by various methods, including PCR, qPCR, or next-generation sequencing (ChIP-Seq), to map the protein's binding sites across the genome.[2][3]

This protocol provides a detailed methodology for performing ChIP for a target transcription factor from cultured cells.

Experimental Protocol

This protocol is designed for cultured cells grown in a 150 mm dish, containing approximately 2–5 x 10⁷ cells.[4] Optimization may be required for different cell types or starting materials.

1. Cross-linking of Protein to DNA

-

To 27 mL of fresh culture medium, add 3 mL of 10% formaldehyde stock solution to achieve a final concentration of 1%. Mix immediately.

-

Incubate at room temperature for 10-15 minutes on a rocking or shaking platform.[1][4] The cross-linking time can be extended up to 30 minutes for some transcription factors.[4]

-

Quench the cross-linking reaction by adding 3 mL of 1.25 M glycine (final concentration of 125 mM).[1]

-

Incubate for 5 minutes at room temperature with gentle rocking.[1]

-

Place the dish on ice and wash the cells three times with 20 mL of ice-cold PBS containing 0.5 mM PMSF.

-

Scrape the cells in 20 mL of ice-cold PBS with 0.5 mM PMSF and transfer to a conical tube.

-

Pellet the cells by centrifugation at 1500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C at this point.

2. Cell Lysis and Chromatin Shearing

-

Resuspend the cell pellet in 500 µL of Lysis Buffer per 5 x 10⁶ cells.[1] The Lysis Buffer should contain protease inhibitors.

-

Incubate on ice for 10 minutes to allow for cell lysis.

-

Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp.[1] Optimization of sonication conditions is critical for a successful ChIP experiment.

-

After sonication, centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

-

Carefully transfer the supernatant, which contains the soluble chromatin, to a new microcentrifuge tube.

3. Immunoprecipitation

-

Dilute the chromatin supernatant with 1 mL of Dilution Buffer containing protease inhibitors.[1]

-

Set aside a 50 µL aliquot of the diluted chromatin as the "input" control. This will be used for normalization in the final analysis.

-

Add 5-10 µg of the antibody specific to the target protein to the remaining chromatin. For the negative control, use a similar amount of normal IgG from the same host species.[1][3]

-

Incubate overnight (12-16 hours) at 4°C on a rotating platform.[3]

-

Add 50 µL of pre-washed Protein A/G magnetic or agarose beads to capture the antibody-chromatin complexes.[1]

-

Incubate for 2-4 hours at 4°C with rotation.[2]

4. Washing and Elution

-

Pellet the beads using a magnetic rack (for magnetic beads) or by centrifugation (1500 x g for 1 minute for agarose beads).[1][3]

-

Discard the supernatant and wash the beads sequentially with 1 mL of each of the following pre-chilled Wash Buffers:

-

Wash Buffer 1 (Low Salt)

-

Wash Buffer 2 (High Salt)

-

Wash Buffer 3 (LiCl)

-

Wash Buffer 4 (TE)

-

-

Perform each wash for 5 minutes at 4°C with rotation.

-

After the final wash, elute the chromatin from the beads by adding 200-400 µL of Elution Buffer and incubating at 65°C for 10-30 minutes with gentle agitation.[4]

-

Pellet the beads and transfer the supernatant (the eluate) to a new tube.

5. Reversal of Cross-links and DNA Purification

-

To the eluates and the input sample, add 21 µL of 4 M NaCl and incubate at 65°C for at least 5 hours (or overnight) to reverse the formaldehyde cross-links.[4]

-

Add Proteinase K and incubate for 1-2 hours at 45°C to digest proteins.

-

Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.[1]

-

Resuspend the purified DNA in 50 µL of deionized water or TE buffer.[1]

6. DNA Analysis

-

The purified DNA can now be used for downstream analysis such as qPCR to quantify enrichment at specific loci or for preparing libraries for ChIP-sequencing to map genome-wide binding sites.[3]

Quantitative Data and Reagents

| Parameter | Value/Concentration | Notes |

| Cell Number | 2–5 x 10⁷ cells | Per 150 mm dish[4] |

| Formaldehyde | 1% final concentration | Cross-linking agent[1] |

| Glycine | 125 mM final concentration | Quenches formaldehyde[1] |

| Lysis Buffer | Varies (often contains Tris-HCl, EDTA, SDS) | Should contain protease inhibitors[1] |

| Sonication | Variable | Aim for 200-1000 bp fragments |

| Antibody | 5-10 µg per IP | Optimization is crucial[3] |

| IgG Control | 5-10 µg per IP | Should match the host species of the primary antibody[1] |

| Protein A/G Beads | 50 µL of slurry | For capturing antibody-chromatin complexes[1] |

| Elution Buffer | Typically contains SDS and NaHCO₃ | To release chromatin from beads[4] |

| Cross-link Reversal | 65°C for at least 5 hours | With the addition of NaCl[4] |

| DNA Yield | Variable | Dependent on cell type, target protein abundance, and antibody efficiency |

Visualizations

Caption: A flowchart illustrating the major steps of the Chromatin Immunoprecipitation (ChIP) protocol.

Caption: A diagram showing a general signaling pathway leading to transcription factor activation and gene regulation.

References

T-bet (TBX21) Reporter Assay for Transcriptional Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-bet (T-box protein expressed in T cells), also known as TBX21, is a master transcription factor that governs the differentiation of T helper 1 (Th1) cells of the adaptive immune system.[1][2][3] It plays a crucial role in orchestrating immune responses against intracellular pathogens and in the pathogenesis of autoimmune diseases. The T-bet reporter assay is a powerful cell-based method used to investigate the transcriptional activity of T-bet. This assay is instrumental in basic research for elucidating the signaling pathways that regulate T-bet expression and function, as well as in drug discovery for screening and characterizing compounds that modulate T-bet activity.[4][5][6]

This document provides detailed application notes and protocols for performing a T-bet transcriptional activity reporter assay.

Principle of the T-bet Reporter Assay

The T-bet reporter assay utilizes a reporter gene, typically firefly luciferase or a fluorescent protein, the expression of which is driven by a promoter containing T-bet-specific response elements (T-box binding elements).[4][6] When T-bet is activated within the cell, it binds to these response elements and initiates the transcription of the reporter gene. The resulting signal (luminescence or fluorescence) is directly proportional to the transcriptional activity of T-bet. This allows for a quantitative measurement of T-bet activation in response to various stimuli, inhibitors, or activators.[6]

Applications in Research and Drug Development

-

Elucidation of Signaling Pathways: The T-bet reporter assay is a valuable tool for dissecting the signaling cascades that lead to T-bet activation. For instance, it can be used to study the roles of cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFNγ), and their downstream signaling molecules such as STAT4 and STAT1, in inducing T-bet expression.[2][5]

-

High-Throughput Screening (HTS) for Modulators: The assay can be adapted for HTS to identify small molecules or biologics that either inhibit or enhance T-bet transcriptional activity. Such compounds could be potential therapeutic agents for autoimmune diseases or cancer.[4][6]

-

Characterization of T-bet Inhibitors/Activators: Lead compounds identified from HTS can be further characterized for their potency and efficacy using the T-bet reporter assay. Dose-response curves can be generated to determine IC50 or EC50 values.

-

Functional Genomics: The assay can be employed in functional genomic screens (e.g., siRNA or CRISPR screens) to identify novel genes and pathways that regulate T-bet activity.[6]

-

Cross-regulation Studies: T-bet is known to cross-regulate with other transcription factors, such as GATA3 in Th2 cells. The reporter assay can be used to study the molecular mechanisms of this transcriptional repression or activation.[1][7]

Signaling Pathway for T-bet Induction

T-bet expression is primarily induced in T cells upon T-cell receptor (TCR) stimulation in the presence of specific cytokines. The two major pathways leading to T-bet induction are the IL-12/STAT4 pathway and the IFNγ/STAT1 pathway. These pathways converge to activate the TBX21 gene, leading to the expression of T-bet, which in turn promotes Th1 cell differentiation and effector functions, such as the production of IFNγ.

Experimental Workflow

The general workflow for a T-bet reporter assay involves the introduction of a T-bet responsive reporter construct into a suitable host cell line, followed by stimulation with potential modulators and quantification of the reporter gene expression.

Detailed Experimental Protocols

Protocol 1: Transient Transfection-based T-bet Reporter Assay in HEK293T Cells

This protocol is suitable for mechanistic studies and initial screening of compounds. HEK293T cells are easily transfectable and provide a robust system for reporter assays.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

T-bet responsive reporter plasmid (e.g., containing tandem repeats of T-box binding elements upstream of a luciferase gene)

-

T-bet expression plasmid (e.g., pcDNA3-T-bet)

-

Control reporter plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

On the day of transfection, prepare the plasmid DNA mixture. For each well, combine:

-

50 ng of T-bet responsive reporter plasmid

-

50 ng of T-bet expression plasmid (or empty vector for control)

-

5 ng of pRL-TK control plasmid

-

-

Prepare the transfection reagent according to the manufacturer's instructions.

-

Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Add the transfection complex to each well.

-

-

Treatment:

-

After 6-8 hours of transfection, replace the medium with fresh complete DMEM.

-

Add the test compounds at desired concentrations. Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells by adding 20 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

-

Normalize the data to the vehicle control to determine the fold change in T-bet transcriptional activity.

-

Protocol 2: Stable T-bet Reporter Cell Line for High-Throughput Screening

This protocol involves the generation of a stable cell line expressing the T-bet reporter construct, which is ideal for HTS applications due to its consistency and reduced well-to-well variability. Lentiviral transduction is a common method for creating stable cell lines.[4]

Materials:

-

T-bet Reporter Lentiviral particles (containing the T-bet responsive element and a reporter gene like luciferase or GFP)[4]

-

Host cell line (e.g., Jurkat T cells for a more physiologically relevant model, or HEK293T)

-

Complete culture medium

-

Polybrene

-

Selection antibiotic (e.g., puromycin, if the lentiviral vector contains a resistance gene)

-

96-well or 384-well assay plates

Procedure:

-

Lentiviral Transduction:

-

Seed the host cells in a 24-well plate.

-

Add the T-bet reporter lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (4-8 µg/mL).

-

Incubate for 24-48 hours.

-

-

Selection of Stable Cells:

-

Replace the medium with fresh medium containing the selection antibiotic.

-

Culture the cells for 1-2 weeks, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.

-

-

Expansion and Validation:

-

Expand the stable cell pool.

-

Validate the reporter cell line by treating with known inducers of T-bet signaling (e.g., PMA and ionomycin for Jurkat cells) and measuring the reporter gene expression.

-

-

High-Throughput Screening:

-

Seed the stable T-bet reporter cells in 96-well or 384-well plates.

-

Add compounds from a chemical library at a fixed concentration.

-

Incubate for the optimized duration (e.g., 24 hours).

-

Measure the reporter gene signal (luminescence or fluorescence).

-

Identify "hits" as compounds that significantly modulate the reporter signal compared to controls.

-

Data Presentation

Quantitative data from T-bet reporter assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data from a T-bet Luciferase Reporter Assay

| Treatment Group | Concentration | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Standard Deviation |

| Vehicle Control (DMSO) | 0.1% | 1.0 | 0.15 |

| T-bet Expression Plasmid | - | 20.0[6] | 2.5 |

| Compound X (Inhibitor) | 1 µM | 0.4 | 0.08 |

| Compound X (Inhibitor) | 10 µM | 0.1 | 0.03 |

| Compound Y (Activator) | 1 µM | 2.5 | 0.3 |

| Compound Y (Activator) | 10 µM | 5.8 | 0.7 |

Logical Relationships in T-bet Function

T-bet acts as a master regulator, not only by activating Th1-specific genes but also by repressing the differentiation programs of other T helper cell lineages, particularly Th2 and Th17. This dual function is critical for a robust and polarized Th1 immune response.

The T-bet reporter assay is a versatile and indispensable tool for studying the transcriptional regulation of this key immune transcription factor. The protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry to effectively utilize this assay for advancing our understanding of immunology and for the development of novel therapeutics targeting T-bet-driven pathologies.

References

- 1. The transcription factor T-bet is induced by multiple pathways and prevents an endogenous T helper-2 program during T helper-1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-bet: a bridge between innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel transcription factor, T-bet, directs Th1 lineage commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T-bet Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the TBX1 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the knockout of the human T-box transcription factor 1 (TBX1) gene using the CRISPR-Cas9 system. T-box transcription factor 1 is a crucial regulator of embryonic development, particularly in the formation of the heart, craniofacial structures, and glands.[1][2][3] Dysregulation of TBX1 is associated with congenital disorders such as 22q11.2 deletion syndrome (DiGeorge syndrome).[1][3] These application notes offer a comprehensive guide for researchers aiming to investigate the functional roles of TBX1 in various cellular contexts. The protocol covers single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components into mammalian cells, and subsequent validation of gene knockout at both the genomic and protein levels.

Note on Gene Nomenclature: The gene symbol "TBT1" is ambiguous. These application notes focus on the human T-box transcription factor 1, with the official gene symbol TBX1 . This gene is a key factor in human development and disease, making it a significant target for functional genomics studies.

Introduction to TBX1

T-box transcription factor 1 (TBX1) is a member of the T-box family of transcription factors, which are characterized by a conserved DNA-binding domain.[1][2] This protein plays a pivotal role during embryogenesis, contributing to the development of the pharyngeal arches, which give rise to the thymus, parathyroid glands, and the outflow tract of the heart.[1][3][4] TBX1 exerts its function by binding to specific DNA sequences and regulating the expression of downstream target genes.[1]

Mutations or deletions of the TBX1 gene are a primary cause of the phenotypes observed in 22q11.2 deletion syndrome, a congenital disorder with a wide range of clinical features including cardiac abnormalities, palatal defects, and immune deficiencies.[1][3] Understanding the precise molecular mechanisms of TBX1 is therefore of significant interest for developmental biology and the study of congenital diseases.

TBX1 and Associated Signaling Pathways